molecular formula C47H66O13 B1230896 (4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

Cat. No. B1230896
M. Wt: 839 g/mol
InChI Key: FXSFWUNCIOIMAC-YHQXOMPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pulvomycin is a macrolide.

Scientific Research Applications

Synthesis Techniques

  • The compound has been involved in studies exploring novel synthetic techniques. For instance, non-iterative asymmetric synthesis techniques have been applied to similar polyketide spiroketals. These compounds demonstrated selective cytotoxicity toward cancer cell lines, hinting at potential medicinal applications (Meilert, Pettit, Vogel, 2004).

Extraction and Crystallography

  • Metacridamide B methanol-d4 monosolvate, a compound structurally related to the requested compound, was extracted from conidia of the fungus Metarhizium acridum. This highlights the natural occurrence and extraction processes of similar complex molecules (Englich, Krasnoff, 2013).

Stereoselective Synthesis

  • Studies have focused on the stereoselective synthesis of CD Spiroketal, a compound related to the requested chemical. This research contributes to our understanding of molecular construction and the creation of complex organic structures (Favre, Gerber‐Lemaire, Vogel, 2010).

Carbocyclic Nucleosides

  • The compound is also relevant to the synthesis of novel carbocyclic nucleosides, showcasing its significance in the realm of nucleic acid chemistry and potential pharmaceutical applications (Hřebabecký, Masojídková, Dračínský, Holý, 2006).

Asymmetric Synthesis

  • There is research focusing on asymmetric synthesis methods involving similar compounds. These methodologies are crucial for creating specific molecular configurations, which can have significant implications in drug development (Gerber, Vogel, 2001).

properties

Product Name

(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

Molecular Formula

C47H66O13

Molecular Weight

839 g/mol

IUPAC Name

(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

InChI

InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3/b11-10+,14-13+,18-12+,20-19+,22-15+,23-16+,24-17+,29-28+,30-26-,31-21+/t32?,33?,34?,35-,37?,38?,39?,40?,43?,44+,45+,46-,47-/m1/s1

InChI Key

FXSFWUNCIOIMAC-YHQXOMPPSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(C)C(/C=C/C=C/C=C/C(=O)C(C)C(C(C)C2C/C=C/C=C/C=C/C(C(=O)/C(=C/C=C/C(=C/C(/C(=C\CC(=O)O2)/C)O)/C)/C)O)O)O)OC)O)OC

Canonical SMILES

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC

synonyms

labilomycin
pulvomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione
Reactant of Route 2
(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione
Reactant of Route 3
(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione
Reactant of Route 4
(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione
Reactant of Route 5
(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione
Reactant of Route 6
(4Z,7E,9E,11E,15E,17E,19E)-22-[(6E,8E,10E)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

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